molecular formula C18H19NO6S B5301925 3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Katalognummer B5301925
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: RKWBVCAOVZICBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as "MOR-4", and it is a derivative of biphenylcarboxylic acid.

Wirkmechanismus

The mechanism of action of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of enzymes that are involved in various physiological and pathological processes. For example, it has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid are diverse and depend on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can have various effects on the body's acid-base balance. The inhibition of aldose reductase can lead to a decrease in the production of sorbitol, which can prevent the development of diabetic complications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments include its high potency and selectivity towards specific enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

There are several future directions for the study of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation. Finally, the development of new synthesis methods and purification techniques for this compound can improve its availability and reduce its cost.

Synthesemethoden

The synthesis of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step is the preparation of 3-bromo-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid by reacting 3-bromo-biphenyl-3-carboxylic acid with morpholine and sulfonyl chloride. The second step involves the reduction of the bromo group to a hydroxymethyl group using sodium borohydride. The final step is the purification of the product using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, and aldose reductase. These enzymes are involved in various physiological and pathological processes, including cancer, diabetes, and inflammation.

Eigenschaften

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c20-12-13-2-1-3-14(8-13)15-9-16(18(21)22)11-17(10-15)26(23,24)19-4-6-25-7-5-19/h1-3,8-11,20H,4-7,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWBVCAOVZICBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.